![molecular formula C30H31NO4 B3838904 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione](/img/structure/B3838904.png)
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Overview
Description
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione is an organic compound with a complex structure that includes nitro and indene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of indene derivatives followed by the introduction of bis(4-butylphenyl)methyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for alkylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indene structure can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in having bulky phenyl groups but differs in the absence of a nitro group and indene structure.
Bis(2,4-di-tert-butylphenyl)phosphate: Shares bulky phenyl groups but has different functional groups and applications.
Uniqueness: 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione is unique due to its combination of nitro and indene groups, which confer distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4/c1-3-5-9-21-13-17-23(18-14-21)27(24-19-15-22(16-20-24)10-6-4-2)30(31(34)35)28(32)25-11-7-8-12-26(25)29(30)33/h7-8,11-20,27H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQVWMCHLSEURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCCC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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